Isopropyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
The compound “Isopropyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class . This class of compounds is known for their wide range of pharmacological effects, including antiviral, anticancer, antioxidant, and antimicrobial activities .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of appropriate precursors in the presence of a catalyst . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a common feature in many biologically active compounds .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used. For instance, some related compounds have shown significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM .Scientific Research Applications
Chemistry and Biological Evaluation
A novel series of N,7-bis(substitutedphenyl)-4,7-dihydro-5-isopropyl-[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxamide derivatives was synthesized and characterized by various spectroscopic techniques. These compounds were evaluated for their antibacterial and antifungal activities, showing potential as lead compounds for further development in antimicrobial therapy (Chauhan & Ram, 2019).
Synthesis and Electrophilic Substitutions
Research on the synthesis and electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines reveals the versatility of these compounds in chemical reactions, providing a pathway to a variety of derivatives with potential biological activities (Atta, 2011).
Antiviral and Tuberculostatic Potential
Compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been identified for their ability to inhibit influenza virus RNA polymerase, indicating a promising direction for antiviral drug development (Massari et al., 2017). Additionally, structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate have shown tuberculostatic activity, supporting the exploration of these compounds as potential antituberculous agents (Titova et al., 2019).
Regioselective Synthesis
The regioselective synthesis of 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides highlights the chemical flexibility of pyrimidine derivatives, enabling the targeted modification of these molecules for specific biological activities (Drev et al., 2014).
Mechanism of Action
Target of Action
The primary target of Isopropyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell proliferation .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle, thereby halting cell proliferation .
Result of Action
The result of this compound’s action is a significant reduction in cell proliferation . This is achieved through the induction of cell cycle arrest and apoptosis within the cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis has been achieved under microwave conditions, suggesting that temperature could play a role in its stability . Furthermore, the compound has shown thermal stability with decomposition temperatures in the range of 454-476 °C , indicating its potential stability under various environmental conditions.
Properties
IUPAC Name |
propan-2-yl 7-[4-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O3/c1-9(2)25-15(24)13-10(3)22-17-20-8-21-23(17)14(13)11-4-6-12(7-5-11)26-16(18)19/h4-9,14,16H,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKUQZCSQDHAGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC(F)F)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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